Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolo[1,2-c]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, thiophene, and ester groups, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the chlorophenyl and thiophene-2-carbonyl groups. The final step usually involves esterification to introduce the ethyl carboxylate group.
Construction of Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Introduction of Thiophene-2-carbonyl Group: This can be done using coupling reactions such as Suzuki or Stille coupling.
Esterification: The final step involves esterification using reagents like ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its diverse functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, leading to its effects.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other compounds that have similar structures or functional groups:
Ethyl 3-(4-chlorophenyl)-7-(furan-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a furan ring instead of thiophene.
Ethyl 3-(4-chlorophenyl)-7-(benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a benzoyl group instead of thiophene-2-carbonyl.
Ethyl 3-(4-chlorophenyl)-7-(pyridine-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a pyridine ring instead of thiophene.
Properties
CAS No. |
302913-16-2 |
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Molecular Formula |
C21H15ClN2O3S |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H15ClN2O3S/c1-2-27-21(26)15-10-18(20(25)19-4-3-9-28-19)24-12-23-16(11-17(15)24)13-5-7-14(22)8-6-13/h3-12H,2H2,1H3 |
InChI Key |
QIKIILFXQKLVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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